Dihydro-3,3-diethyl-2,5-furandione
Description
Historical Context and Evolution of Dihydrofurandione Research
The study of dihydrofurandiones is intrinsically linked to the broader history of succinic acid and its anhydride (B1165640). Historically, succinic acid was first obtained through the distillation of amber, earning it the name "spirit of amber". wikipedia.org The development of methods to synthesize succinic anhydride from succinic acid using dehydrating agents like phosphorus pentachloride, phosphorus oxychloride, and acetyl chloride paved the way for more extensive research into its derivatives. orgsyn.org
The exploration of substituted succinic anhydrides gained momentum as chemists sought to understand the influence of substituents on the reactivity and properties of the anhydride ring. Early research often focused on simple alkyl and aryl derivatives. The synthesis of alkenyl succinic anhydrides, for example, was described in the mid-20th century and led to significant industrial applications, particularly in the paper industry.
While the precise first synthesis of Dihydro-3,3-diethyl-2,5-furandione is not prominently documented in readily available literature, its preparation would logically follow from the cyclization of 3,3-diethylsuccinic acid. The investigation of gem-disubstituted succinic anhydrides, a category to which this compound belongs, has been driven by an interest in creating polymers with modified properties and in studying the steric and electronic effects of the substituents on the reactivity of the anhydride ring.
Significance of the Dihydrofurandione Core in Contemporary Organic Synthesis and Materials Science
The dihydrofurandione core, or succinic anhydride moiety, is a valuable synthon in modern organic synthesis. Its electrophilic carbonyl carbons are susceptible to attack by a wide range of nucleophiles, leading to ring-opening reactions that can generate a variety of functionalized carboxylic acid derivatives. This reactivity is fundamental to its use in the synthesis of more complex molecules.
In the realm of materials science, dihydrofurandiones are significant as monomers for the production of polyesters and polyamides. The ring-opening polymerization (ROP) of succinic anhydride and its derivatives is a key method for creating biodegradable polymers. The properties of these polymers can be tuned by the nature of the substituents on the furanone ring.
The presence of gem-diethyl groups at the 3-position, as in this compound, is of particular interest in polymer chemistry. These bulky substituents can be expected to influence the polymer's properties, such as its thermal stability, crystallinity, and degradation rate. The introduction of such side chains can disrupt polymer chain packing, leading to more amorphous materials with potentially altered mechanical properties. While specific applications for polymers derived from this compound are not widely reported, the general principles of polyanhydride and polyester (B1180765) chemistry suggest its potential utility in the development of specialized materials.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2840-69-9 | cymitquimica.comchemicalbook.com |
| Molecular Formula | C8H12O3 | cymitquimica.comchemicalbook.com |
| Molecular Weight | 156.18 g/mol | chemicalbook.com |
| Physical State | Crystalline solid (estimated) | vulcanchem.com |
| Color | White to off-white (estimated) | vulcanchem.com |
| Melting Point | 65-90 °C (estimated) | vulcanchem.com |
| Boiling Point | >200 °C (with potential decomposition) (estimated) | vulcanchem.com |
| Density | 1.1-1.3 g/cm³ (estimated) | vulcanchem.com |
| Solubility | Soluble in organic solvents (e.g., ethers, chloroform, dichloromethane); reacts with water | vulcanchem.com |
Spectroscopic Data of this compound (Estimated)
| Spectroscopic Technique | Characteristic Features | Source |
| Infrared (IR) Spectroscopy | Asymmetric C=O stretch: 1800-1750 cm⁻¹; Symmetric C=O stretch: 1780-1740 cm⁻¹; C-O-C stretching: 1200-1100 cm⁻¹ | vulcanchem.com |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Methyl protons (triplet): ~0.8-1.0 ppm; Methylene (B1212753) protons (quartet): ~1.5-1.8 ppm; Ring methylene protons (singlet): ~2.8-3.0 ppm | vulcanchem.com |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbonyl carbons: ~170-180 ppm; Quaternary carbon: ~45-55 ppm; Methylene carbons (ethyl): ~20-30 ppm; Methyl carbons: ~7-15 ppm; Ring methylene carbon: ~35-45 ppm | vulcanchem.com |
| Mass Spectrometry | Molecular ion peak (m/z): 156 | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-diethyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBJDZLMEPZABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182624 | |
| Record name | Dihydro-3,3-diethyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-69-9 | |
| Record name | Dihydro-3,3-diethyl-2,5-furandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-3,3-diethyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dihydro 3,3 Diethyl 2,5 Furandione and Its Substituted Analogues
Direct Synthesis Approaches to 3,3-Dialkylated Dihydrofurandiones
Direct synthesis methods aim to construct the 3,3-dialkylated dihydrofurandione core in a limited number of steps from acyclic precursors or through ring-forming reactions.
Strategies for Diethyl Group Introduction at the C-3 Position
A principal strategy for the direct introduction of two ethyl groups at the C-3 position involves the dialkylation of precursors that can be cyclized to form the anhydride (B1165640) ring. The malonic ester synthesis provides a classic and effective blueprint for this type of transformation. libretexts.orgpressbooks.pub This method utilizes a substrate where a methylene (B1212753) group is activated by two flanking electron-withdrawing groups, making its protons acidic and easily removable by a base.
The general approach begins with a malonic ester derivative, such as diethyl malonate. This is sequentially treated with a base, like sodium ethoxide, and an ethyl halide (e.g., ethyl bromide or iodide) in an SN2 reaction. libretexts.org Because one acidic proton remains after the first alkylation, the process can be repeated with a second equivalent of base and ethyl halide to install the second ethyl group, thus creating the required diethyl-substituted quaternary carbon. The resulting dialkylated malonic ester can then be hydrolyzed to the corresponding dicarboxylic acid, which is subsequently dehydrated to yield the target Dihydro-3,3-diethyl-2,5-furandione. libretexts.orgpressbooks.pub
Table 1: Reaction Steps for Diethyl Group Introduction via Malonic Ester Synthesis Analogue
| Step | Reactants | Reagents | Product | Purpose |
| 1 | Diethyl malonate, Ethyl halide | Sodium ethoxide (NaOEt) | Diethyl ethylmalonate | First ethyl group introduction |
| 2 | Diethyl ethylmalonate, Ethyl halide | Sodium ethoxide (NaOEt) | Diethyl diethylmalonate | Second ethyl group introduction |
| 3 | Diethyl diethylmalonate | Aqueous acid (e.g., HCl), Heat | 2,2-Diethylmalonic acid | Hydrolysis of esters |
| 4 | 2,2-Diethylmalonic acid | Dehydrating agent (e.g., Acetic anhydride) | This compound | Anhydride ring formation |
Cycloaddition Reactions in Furandione Annulation
Cycloaddition and related annulation reactions provide pathways to form the heterocyclic ring system of dihydrofurandiones. While the classic [4+2] Diels-Alder reaction is a powerful tool for forming six-membered rings, other reactions can be employed to construct the five-membered furandione ring.
One relevant method is the ene reaction, which can occur between an alkene and maleic anhydride. This reaction forms an alkenyl succinic anhydride, directly installing a substituent on the succinic anhydride core. core.ac.uk For the synthesis of alkyl-substituted succinic anhydrides, a free-radical-initiated reaction between an alkane and maleic anhydride can be utilized. A patent describes the reaction of alkanes with maleic anhydride in the presence of a peroxide catalyst, such as di-tert-butyl peroxide, under heat and pressure to yield the corresponding alkyl succinic anhydride. google.com While this typically yields a mono-alkylated product, modifications of this approach could potentially be adapted for disubstitution.
Another approach involves [3+2] cycloaddition reactions. For instance, the reaction between isatin (B1672199) ketimines and chalcones, catalyzed by DBU, can produce highly functionalized spiro-pyrrolidines, which are nitrogen-containing analogues of the furandione ring system. rsc.org This highlights the potential for developing similar cycloaddition strategies for oxygen-containing heterocycles.
Functionalization of Pre-existing Dihydrofurandione Scaffolds
An alternative to direct synthesis is the modification of a pre-formed dihydro-2,5-furandione (succinic anhydride) ring. This involves creating a nucleophilic center on the ring, typically at the C-3 position, which can then react with electrophiles.
Alkylation and Acylation Reactions at the Furandione Ring
The C-H bonds at the C-3 position of a dihydrofurandione ring are alpha to a carbonyl group, making them acidic enough to be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). askthenerd.com This generates a nucleophilic enolate, which can then undergo SN2 reactions with alkyl halides.
To synthesize this compound, a sequential alkylation can be performed on the parent succinic anhydride scaffold. The process would involve:
Deprotonation of succinic anhydride with one equivalent of a strong base to form the enolate.
Reaction of the enolate with one equivalent of an ethyl halide to form 3-ethyldihydro-2,5-furandione.
A second deprotonation at the C-3 position with another equivalent of strong base.
Reaction with a second equivalent of ethyl halide to install the second ethyl group. pressbooks.pub
Acylation at the C-3 position can be achieved similarly by reacting the enolate with an acylating agent, such as an acid chloride, to introduce an acyl group.
Utilizing Dihydro-3-methylene-2,5-furandione as a Synthetic Precursor
Dihydro-3-methylene-2,5-furandione, commonly known as itaconic anhydride, is an excellent precursor for synthesizing 3,3-disubstituted dihydrofurandiones. nist.govnih.govcas.org Its structure contains an α,β-unsaturated carbonyl system, making it a prime candidate for nucleophilic conjugate addition, also known as the Michael reaction. rsc.orgwikipedia.orgmasterorganicchemistry.com
In this strategy, a nucleophile adds to the β-carbon of the exocyclic double bond. To achieve a diethyl-substituted product, a two-step sequence can be envisioned:
Conjugate Addition: An ethyl nucleophile, such as that from an organocuprate reagent (e.g., lithium diethylcuprate), attacks the methylene carbon. This is a soft nucleophile that favors 1,4-addition. This reaction forms an enolate intermediate. wikipedia.org
Enolate Trapping: The resulting enolate is then "trapped" by reacting it with a second electrophile. For the synthesis of this compound, this electrophile would be an ethyl halide. This step effectively constitutes an alkylation of the enolate formed in the first step.
Table 2: Synthesis via Itaconic Anhydride Precursor
| Step | Reactant | Reagents | Intermediate/Product | Reaction Type |
| 1 | Itaconic anhydride | Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | Enolate of 3-ethyldihydro-2,5-furandione | Michael (Conjugate) Addition |
| 2 | Enolate intermediate | Ethyl halide (CH₃CH₂-X) | This compound | Enolate Alkylation |
This conjugate addition-alkylation sequence is a powerful method for creating quaternary carbon centers adjacent to a carbonyl group.
Asymmetric Synthesis and Enantioselective Approaches
When the two substituents at the C-3 position are different, this carbon becomes a chiral center. The synthesis of enantioenriched 3,3-disubstituted dihydrofurandiones requires asymmetric methodologies. The construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis. nih.govnih.gov
Several strategies can be adapted to achieve enantioselectivity:
Asymmetric Alkylation: The sequential alkylation of the succinic anhydride enolate can be guided by a chiral auxiliary or a chiral catalyst. Asymmetric allylic alkylation (AAA) has proven to be a powerful method for creating quaternary carbon centers, and similar principles could be applied here. nih.gov
Catalytic Enantioselective Reactions: Cooperative catalysis, using a combination of a metal catalyst (like Rh₂(OAc)₄) and a chiral catalyst (like a chiral phosphoric acid), has been successfully used to synthesize chiral 3,3-disubstituted succinimides in a three-component reaction. researchgate.net Given the structural similarity between succinimides and succinic anhydrides, this approach is highly relevant.
Asymmetric Conjugate Addition: The Michael addition to itaconic anhydride can be rendered enantioselective by using a chiral catalyst. For example, chiral rhodium-BINAP complexes have been used for the asymmetric conjugate addition of boronic acids to α,β-unsaturated carbonyls. wikipedia.org This would establish the first stereocenter, and a subsequent diastereoselective alkylation could complete the synthesis.
Enzymatic Methods: Biocatalysis offers another route. Lipases have been used for the kinetic resolution of alcohols via acylation with succinic anhydride, and other enzymes have been employed in the enantioselective synthesis of complex chiral molecules, demonstrating the potential for enzymatic approaches to these scaffolds. researchgate.netrsc.org
These asymmetric strategies are crucial for accessing specific stereoisomers of substituted dihydrofurandiones for applications in fields like pharmaceutical development.
Green Chemistry Principles and Sustainable Synthesis of Dihydrofurandiones
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. The synthesis of dihydrofurandiones is no exception, with research focusing on the use of renewable feedstocks, safer solvents, and catalytic methods to improve sustainability.
One of the key areas of development in the green synthesis of succinic anhydrides, the parent structures of dihydrofurandiones, is the utilization of biomass-derived resources. acs.org The selective production of succinic anhydride from bio-based furanic platform compounds, such as furoic acid, furfural, and furfuryl alcohol, represents a significant advancement. These processes often employ photocatalysis with molecular oxygen as a green oxidant, operating at room temperature and thus reducing energy consumption. For instance, the use of m-tetraphenyl porphyrin as a photocatalyst has demonstrated high conversion and selectivity for succinic anhydride from furoic acid.
The development of environmentally benign catalytic systems for the dehydration of succinic acids to their corresponding anhydrides is another cornerstone of green synthetic strategies. While traditional methods often rely on stoichiometric dehydrating agents that generate significant waste, modern approaches focus on reusable solid acid catalysts. For example, modified niobic acid has been employed for the dehydration of succinic acid.
Furthermore, the principles of green chemistry encourage the use of safer, non-hazardous solvents. Acetic acid, for instance, is considered an environmentally friendly solvent and has been used in the synthesis of N-substituted succinimides from succinic anhydride, a reaction that proceeds via the anhydride. ijcps.org Research into solvent-free reaction conditions or the use of water as a solvent is also a key aspect of making the synthesis of dihydrofurandiones more sustainable.
The ene-reaction of maleic anhydride with olefins derived from vegetable oils, such as high-oleic sunflower oil methyl esters, presents a pathway to alkenyl-substituted succinic anhydrides, which are analogues of the target compound. core.ac.uk While this method often requires high temperatures, optimization of reaction conditions, such as the use of xylene as a solvent, can improve yields and minimize side products, contributing to a more efficient process. core.ac.uk However, a trade-off exists, as solvent-based syntheses may require higher temperatures to achieve the same conversion rates as solvent-free methods. core.ac.uk
The following table summarizes some of the green and sustainable approaches relevant to the synthesis of dihydrofurandiones and their precursors.
| Starting Material | Reagent/Catalyst | Solvent | Product | Key Green Aspect |
| Furoic Acid | m-Tetraphenyl porphyrin, O₂ | Ethyl Acetate (B1210297) | Succinic Anhydride | Use of renewable feedstock, photocatalysis at room temperature. |
| Succinic Anhydride, Amines | Zinc | Acetic Acid | N-substituted succinimides | Use of a readily available, less hazardous reagent and a greener solvent. ijcps.org |
| High-oleic sunflower oil methyl esters | Maleic Anhydride | Xylene or solvent-free | Alkenyl Succinic Anhydrides | Use of renewable feedstock. core.ac.uk |
While specific green synthetic methods for this compound are not extensively documented, the principles and methodologies developed for the parent succinic anhydride and its other substituted derivatives provide a clear roadmap for future research in this area. The focus will likely be on developing catalytic, solvent-free, or aqueous dehydration methods for 2,2-diethylsuccinic acid, potentially derived from bio-based precursors.
Reaction Mechanisms and Comprehensive Reactivity Profiles of Dihydro 3,3 Diethyl 2,5 Furandione
Ring-Opening and Ring-Closing Reaction Pathways
The reactivity of Dihydro-3,3-diethyl-2,5-furandione is significantly influenced by the strained anhydride (B1165640) ring. This section details the pathways through which this ring can be opened or closed.
Hydrolytic Cleavage Mechanisms of Furandiones
The hydrolysis of cyclic anhydrides like this compound to their corresponding dicarboxylic acids is a fundamental reaction. wikipedia.orgresearchgate.net The process involves the nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the anhydride ring. youtube.com This reaction does not typically require a catalyst. youtube.com The mechanism proceeds through a tetrahedral intermediate, which then collapses to form the dicarboxylic acid, in this case, 3,3-diethylsuccinic acid. youtube.com The presence of the diethyl groups at the 3-position does not fundamentally alter the mechanism but may influence the reaction rate due to steric and electronic effects.
The general mechanism for the hydrolysis of a symmetric anhydride is as follows:
A water molecule acts as a nucleophile, attacking one of the carbonyl carbons. youtube.com
The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. youtube.com
The lone pair on the negatively charged oxygen reforms the pi bond, and the bond to the other carboxyl group is cleaved, resulting in the ring opening. youtube.com
A final proton transfer step yields two carboxylic acid groups. youtube.com
Thermolytic Transformations and Products
The thermal decomposition of succinic anhydrides can lead to a variety of products depending on the temperature and substituents. cdnsciencepub.comcdnsciencepub.com For unsubstituted succinic anhydride, thermal decomposition at temperatures between 625–775 K yields carbon dioxide (CO₂), carbon monoxide (CO), and ethene (C₂H₄). cdnsciencepub.comcdnsciencepub.com The reaction is complex, and the products are not always formed in equimolar amounts, suggesting a free-radical mechanism may be involved. cdnsciencepub.comcdnsciencepub.com
A proposed concerted fragmentation mechanism for the decomposition of succinic anhydride suggests a barrier of 69.6 kcal/mol to form CO, CO₂, and C₂H₄. acs.org Another pathway involves the formation of a ketene (B1206846) acid intermediate. cdnsciencepub.com
For substituted succinic anhydrides, such as 2,3-dimethylsuccinic anhydride, thermal decomposition is also complex, producing CO, CO₂, butene-2, and methane. cdnsciencepub.comcdnsciencepub.com The specific products and their ratios from the thermolysis of this compound are not explicitly detailed in the provided search results, but a similar fragmentation pattern to other substituted succinic anhydrides would be expected. The decomposition of related poly(alkylene succinate)s shows high thermal stability, with maximum decomposition rates occurring at temperatures between 420 and 430 °C. semanticscholar.org
Nucleophilic Addition and Substitution Reactions
The electrophilic nature of the carbonyl carbons in this compound makes it susceptible to attack by a wide range of nucleophiles.
Reactions with Amines and Nitrogen-Containing Nucleophiles
The reaction of succinic anhydrides with amines is a well-established method for the synthesis of amides and succinamic acid derivatives. nih.govnih.gov The reaction typically proceeds via a ring-opening amidation. nih.gov The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to open the ring and form an amide and a carboxylic acid functional group. researchgate.net
The reaction can be influenced by the reaction conditions. For instance, reacting an anhydride with an amine in ethyl acetate (B1210297) at room temperature can selectively yield monoacylation products. researchgate.net In some cases, the reaction can be carried out by refluxing the anhydride and amine with acetic acid, followed by the addition of acetic anhydride to facilitate cyclization to the corresponding succinimide (B58015) if desired. researchgate.net The synthesis of polyamine succinamides has been achieved by reacting succinic anhydride with polyamines. nih.gov
The general reaction of this compound with a primary amine (R-NH₂) would be expected to yield 3,3-diethylsuccinamic acid.
Organometallic Reagent Chemistry
Grignard reagents (R-MgX) are potent nucleophiles that react with succinic anhydrides. rsc.orgrsc.org The initial reaction involves the nucleophilic attack of the Grignard reagent on one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a keto-acid after workup. rsc.orgchemicalforums.com However, the reaction can be complex, and the use of excess Grignard reagent can lead to further reactions, such as attack on the newly formed ketone, potentially yielding tertiary alcohols or other products depending on the structure of the Grignard reagent. chemicalforums.com The addition of the Grignard solution to a suspension of the succinic anhydride can help to prevent further reactions of the primary product. rsc.org The reaction of succinic anhydride with a di-Grignard reagent can lead to the formation of a cyclic product. chemicalforums.com
Cycloaddition Reactions, including Diels-Alder Processes
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a dienophile. wikipedia.org While maleic anhydride and its derivatives are common dienophiles in Diels-Alder reactions, the saturated nature of the furanone ring in this compound prevents it from acting as a dienophile in a conventional Diels-Alder reaction. researchgate.netnih.govrsc.orgrsc.orgresearchgate.net The dienophile requires a double bond. wikipedia.org
However, the search results mention Diels-Alder reactions involving related furan (B31954) derivatives and maleimides, which are structurally similar to succinimides. researchgate.netnih.gov These reactions are typically thermally controlled, with the formation of the cycloadduct favored at lower temperatures and the reverse retro-Diels-Alder reaction favored at higher temperatures. researchgate.net There is no specific information in the provided results about this compound participating in cycloaddition reactions.
Reductive and Oxidative Transformations
The reactivity of this compound towards reducing and oxidizing agents is a critical aspect of its chemical profile. These transformations often involve the carbonyl groups and the anhydride linkage, leading to a variety of functionalized products.
Reductive Transformations
The reduction of this compound can proceed via several pathways, depending on the nature of the reducing agent and the reaction conditions. Common outcomes include the formation of lactones, diols, or carboxylic acids.
Complex metal hydrides are potent reagents for the reduction of cyclic anhydrides. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing both carbonyl groups of the anhydride. google.com The reaction typically proceeds by nucleophilic attack of the hydride ion on one of the carbonyl carbons, leading to ring opening and subsequent reduction of the resulting carboxylate and ester functionalities to furnish the corresponding diol, 2,2-diethylbutane-1,4-diol.
Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄. ncert.nic.in Its reaction with unsymmetrically substituted succinic anhydrides can exhibit regioselectivity, often favoring attack at the less sterically hindered carbonyl group. cdnsciencepub.com For this compound, where both carbonyl groups are adjacent to the sterically demanding gem-diethyl substitution, the reaction with NaBH₄ is expected to proceed more slowly than with unsubstituted succinic anhydride. The primary product is typically the corresponding γ-lactone, 3,3-diethyl-dihydrofuran-2(3H)-one.
Catalytic hydrogenation represents another important reductive pathway. The catalytic hydrogenation of substituted succinic anhydrides can lead to the formation of the corresponding lactones. rsc.org For instance, the hydrogenation of succinic anhydride over nickel-based catalysts is a known industrial process for the production of γ-butyrolactone. google.comgoogle.com While specific studies on this compound are not extensively detailed in readily available literature, analogous reactions with substituted succinic anhydrides suggest that catalytic hydrogenation, for example using a ruthenium-phosphine catalyst, would likely yield 3,3-diethyl-γ-butyrolactone. cdnsciencepub.com
Table 1: Reductive Transformations of this compound
| Reagent | Product(s) | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 2,2-Diethylbutane-1,4-diol | Powerful, non-selective reduction of both carbonyls. |
| Sodium Borohydride (NaBH₄) | 3,3-Diethyl-γ-butyrolactone | Milder, selective reduction of one carbonyl group. |
| H₂ / Catalyst (e.g., Ni, Ru) | 3,3-Diethyl-γ-butyrolactone | Catalytic hydrogenation leading to the corresponding lactone. |
Oxidative Transformations
The saturated nature of the furanone ring in this compound renders it relatively stable to oxidation under mild conditions. Unlike unsaturated anhydrides, it does not readily undergo reactions such as epoxidation or dihydroxylation at the ring. However, under forcing conditions or with powerful oxidizing agents, degradation of the molecule can occur.
Information regarding the direct oxidation of this compound is scarce in the scientific literature. By analogy to other saturated cyclic anhydrides, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (e.g., elevated temperature, extreme pH) would likely lead to the cleavage of the carbon-carbon bonds of the ring, ultimately yielding smaller carboxylic acids and carbon dioxide. However, without specific experimental data, the precise products and reaction pathways remain speculative.
Catalytic Activation and Directed Reactions
The reactivity of this compound can be significantly enhanced and directed through the use of catalysts. These catalysts can activate the anhydride towards nucleophilic attack or facilitate specific bond-forming or bond-breaking processes.
Lewis Acid Catalysis
Lewis acids can coordinate to the carbonyl oxygens of the anhydride, increasing the electrophilicity of the carbonyl carbons and making them more susceptible to nucleophilic attack. This activation is a common strategy in organic synthesis to promote reactions with weak nucleophiles. For this compound, Lewis acid catalysis can facilitate ring-opening reactions with a variety of nucleophiles, such as alcohols, amines, and thiols, to produce the corresponding mono-esters, amides, and thioesters with high regioselectivity. The steric hindrance imposed by the gem-diethyl group can influence the site of nucleophilic attack in unsymmetrical derivatives, although in this symmetrical case, attack can occur at either carbonyl carbon.
Catalytic Ring-Opening Polymerization
This compound can potentially serve as a monomer in ring-opening polymerization (ROP) to produce polyesters. This process is typically initiated by a catalyst that can be an organometallic complex, an acid, or a base. The catalyst activates the anhydride, and the polymerization proceeds via nucleophilic attack of the growing polymer chain end on the monomer. The gem-diethyl substitution would be expected to influence the polymer's properties, such as its thermal stability and crystallinity, compared to polyesters derived from unsubstituted succinic anhydride.
Directed Reactions via Enolate Formation
While less common for anhydrides compared to ketones or esters, it is conceivable that under strongly basic conditions, deprotonation at the α-carbon (position 4) could occur to form an enolate intermediate. This enolate could then participate in directed reactions, such as alkylations or aldol-type condensations. However, the acidity of the α-protons in this compound is relatively low, and competing reactions at the carbonyl groups would likely dominate under most basic conditions. Specific catalytic systems would be required to favor enolate formation and subsequent controlled reactions.
Table 2: Catalytic Activation and Directed Reactions of this compound
| Catalyst Type | Reaction Type | Potential Product(s) | Notes |
| Lewis Acids (e.g., AlCl₃, ZnCl₂) | Nucleophilic Ring-Opening | Mono-esters, amides, thioesters | Activation of carbonyls for attack by weak nucleophiles. |
| Organometallic Catalysts | Ring-Opening Polymerization | Poly(3,3-diethyl-β-carboxypropionate) | Formation of polyesters with modified properties. |
| Strong Bases | Enolate Formation/Alkylation | 4-Alkyl-3,3-diethyl-2,5-furandione | Requires specific conditions to overcome competing reactions. |
Derivatives and Structural Analogues of Dihydro 3,3 Diethyl 2,5 Furandione
Synthesis of Alkyl and Aryl Substituted Dihydrofurandiones
The introduction of alkyl and aryl groups onto the dihydro-2,5-furandione ring is a primary strategy for creating a diverse library of derivatives. These substituents can significantly influence the compound's steric and electronic properties.
A common approach to synthesizing 3-alkyl-substituted dihydro-2,5-furandiones involves the reaction of maleic anhydride (B1165640) with a suitable organometallic reagent or the alkylation of a pre-formed enolate of a succinic anhydride derivative. For instance, compounds such as Dihydro-3-octyl-2,5-furandione and Dihydro-3-(tetrapropenyl)-2,5-furandione have been synthesized and are recognized for their industrial applications. nih.govnih.gov The synthesis of 3,4-Dimethyl-2,5-furandione, a related compound, has also been reported, isolated from natural sources like Colocasia esculenta. nih.gov
The synthesis of aryl-substituted dihydrofurandiones can be achieved through several methods, including Friedel-Crafts acylation of an aromatic compound with succinic anhydride, followed by reduction and cyclization. Another strategy involves the Heck coupling of aryl halides with 2,3-dihydrofuran (B140613), which can subsequently be oxidized to the corresponding dione. organic-chemistry.orgorganic-chemistry.org A regioselective Heck reaction of 2,3-dihydrofuran with diaryliodonium salts or aryl iodides, catalyzed by a palladium complex, has been shown to produce 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively. organic-chemistry.org Furthermore, visible light-induced tandem Giese addition/cyclization of aromatic aldehydes with 2-benzylidenemalononitriles presents a modern approach to multi-substituted 4,5-dihydrofurans. sioc-journal.cn
Table 1: Examples of Alkyl and Aryl Substituted Dihydrofurandiones
| Compound Name | Substituent(s) | CAS Number | Molecular Formula |
| Dihydro-3-methyl-2,5-furandione | Methyl | 4100-80-5 | C₅H₆O₃ |
| Dihydro-3-octyl-2,5-furandione | Octyl | 4200-92-4 | C₁₂H₂₀O₃ |
| Dihydro-3-(tetrapropenyl)-2,5-furandione | Tetrapropenyl | 26544-38-7 | C₁₆H₂₆O₃ |
| 3,4-Dimethyl-2,5-furandione | 3,4-Dimethyl | Not Available | C₆H₈O₃ |
| 2-Aryl-2,5-dihydrofurans | Aryl | Not Available | Varies |
Note: Data for this table was compiled from multiple sources. nih.govnih.govnih.govorganic-chemistry.org
Functionalized Dihydrofurandione Derivatives with Heteroatoms
The incorporation of heteroatoms such as nitrogen, sulfur, and silicon into the dihydrofurandione structure opens up new avenues for creating derivatives with unique properties and reactivity.
Nitrogen-containing derivatives are often synthesized by reacting the anhydride moiety with amines. For example, maleic anhydride copolymers have been chemically modified through a ring-opening reaction with 2-amino ethyl benzoate, leading to the formation of side chains containing both nitrogen and an ester group. ajchem-a.com Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides to N-phenylmaleimide, a related cyclic imide, to generate sulfur-containing dihydro-pyrrolo derivatives. nih.gov The synthesis of nitrogen-containing furan (B31954) derivatives, such as 3-acetamido-5-acetylfuran (B13792600) from biomass, also highlights the potential for creating functionalized heterocyclic compounds. rsc.orgresearchgate.net
Sulfur can be introduced into the dihydrofurandione framework through various synthetic routes. The aforementioned synthesis of dihydro-pyrrolo derivatives from sulfanyl-substituted imines is a prime example. nih.gov General methods for synthesizing sulfur-containing scaffolds, such as the reaction of sulfonyl chlorides with amines to form sulfonamides, can be conceptually applied to functionalized dihydrofurandiones. nih.gov
Silicon-containing derivatives have also been developed. For instance, Dihydro-3-[3-(triethoxysilyl)propyl]-2,5-furandione is synthesized by the hydrosilylation of an unsaturated precursor with a triethoxysilane. This introduces a reactive silyl (B83357) group that can be used for further modifications or for grafting onto surfaces.
Polymeric and Oligomeric Systems Incorporating Furandione Units
The dihydro-2,5-furandione moiety, particularly in the form of maleic anhydride, is a valuable monomer for the synthesis of a wide range of polymers and oligomers. These materials often exhibit interesting thermal and chemical properties due to the presence of the reactive anhydride ring in the polymer backbone.
Copolymers of maleic anhydride with various vinyl monomers are widely studied. For example, free radical polymerization of maleic anhydride with monomers like methyl methacrylate, ethyl acrylate (B77674), and butyl acrylate has been successfully carried out using initiators such as azobisisobutyronitrile (AIBN). ajchem-a.com The copolymerization of styrene (B11656) and maleic anhydride can be controlled using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, yielding copolymers with low polydispersity and well-defined molecular weights. cmu.educore.ac.uk These copolymers can serve as precursors for further functionalization. For instance, the anhydride groups in styrene-maleic anhydride (SMA) copolymers can be reacted with compounds like 4-aminomethylbenzene sulfonamide to introduce new functional groups. core.ac.uk
Radical polymerization of maleic anhydride in the melt with monomers such as (meth)acrylic acid and acrylonitrile (B1666552) is another effective method for producing copolymers. google.comlew.ro This process can be carried out at elevated temperatures and sometimes under pressure to yield polymers with a high incorporation of the comonomer. google.com
Oligomeric systems based on furanone-related structures have also been explored. For example, the spontaneous oligomerization of epiiodohydrin with diphenylguanidine has been studied, indicating the potential for creating low molecular weight polymers with specific functionalities. researchcommons.org
Table 2: Examples of Monomers Copolymerized with Maleic Anhydride
| Comonomer | Polymerization Method | Resulting Copolymer |
| Styrene | RAFT, Free Radical | Poly(styrene-co-maleic anhydride) |
| Methyl Methacrylate | Free Radical | Poly(methyl methacrylate-co-maleic anhydride) |
| Ethyl Acrylate | Free Radical | Poly(ethyl acrylate-co-maleic anhydride) |
| Butyl Acrylate | Free Radical | Poly(butyl acrylate-co-maleic anhydride) |
| Acrylonitrile | Radical | Poly(acrylonitrile-co-maleic anhydride) |
| (Meth)acrylic acid | Radical | Poly((meth)acrylic acid-co-maleic anhydride) |
Note: This table summarizes information from studies on maleic anhydride copolymerization. ajchem-a.comcmu.educore.ac.ukgoogle.comlew.ro
Structural Analogues with Modified Ring Systems
Modifying the core five-membered ring of dihydro-2,5-furandione leads to structural analogues with distinct chemical and physical properties. These modifications can include changes in ring size, the introduction of different heteroatoms, or the fusion of the ring with other cyclic systems.
One common modification is the expansion of the five-membered ring to a six-membered ring, leading to dihydropyranone derivatives. These can be synthesized through various cyclization strategies. Another significant class of analogues are benzofurans, where the furanone ring is fused to a benzene (B151609) ring. The synthesis of substituted dihydrobenzofurans has been achieved through methods such as the one-pot reaction of o-nitrotoluenes and aromatic aldehydes. researchgate.net
The Biginelli reaction, a multi-component reaction, offers a pathway to six-membered heterocyclic rings like dihydropyrimidinones, which can be considered structural analogues. nih.govosi.lv For example, the reaction of 5-aryl-2-furaldehydes with a β-dicarbonyl compound and urea (B33335) or thiourea (B124793) yields tetrahydropyrimidinones containing a furan moiety. osi.lv
Furthermore, analogues with modified substitution patterns on the existing ring, such as the dihydropyrene (B12800588) derivatives containing a nitrogen atom, represent another area of structural diversity. researchgate.net The synthesis of analogues of biologically active molecules, like retinoic acid with modified ring systems, also provides insights into how structural changes can impact molecular function. nih.gov
Advanced Spectroscopic Characterization and Elucidation of Dihydro 3,3 Diethyl 2,5 Furandione Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Dihydro-3,3-diethyl-2,5-furandione, ¹H NMR, ¹³C NMR, and various 2D NMR experiments would collectively provide an unambiguous assignment of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. The two ethyl groups are chemically equivalent, as are the two methylene (B1212753) protons of the furanone ring.
Ethyl Protons: The ethyl groups would give rise to a triplet and a quartet. The methyl protons (CH₃) would appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (CH₂) of the ethyl groups would appear as a quartet due to coupling with the methyl protons.
Ring Methylene Protons: The two protons of the methylene group at the C4 position of the furanone ring are chemically equivalent and would appear as a singlet, as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments.
Carbonyl Carbons: The two carbonyl carbons (C2 and C5) are expected to have a characteristic chemical shift in the downfield region, typical for anhydride (B1165640) carbonyls.
Quaternary Carbon: The C3 carbon, being a quaternary carbon atom bonded to two ethyl groups, would appear as a singlet.
Ring Methylene Carbon: The C4 methylene carbon would appear as a distinct signal.
Ethyl Carbons: The two ethyl groups would show two distinct signals corresponding to the methylene and methyl carbons.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₂ (ring) | ~2.8 | Singlet | 2H |
| CH₂ (ethyl) | ~1.8 | Quartet | 4H |
| CH₃ (ethyl) | ~0.9 | Triplet | 6H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| C=O | ~175 | ||
| C(CH₂CH₃)₂ | ~45 | ||
| CH₂ (ring) | ~35 | ||
| CH₂ (ethyl) | ~28 | ||
| CH₃ (ethyl) | ~8 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
To confirm the assignments from 1D NMR and to establish the connectivity within the molecule, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their direct coupling and the presence of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the singlet of the ring methylene protons and its corresponding carbon signal, the quartet of the ethyl methylene protons and its carbon signal, and the triplet of the ethyl methyl protons and its carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
Correlations from the ethyl methylene and methyl protons to the quaternary C3 carbon.
Correlations from the ring methylene protons to the quaternary C3 carbon and the carbonyl carbons (C2 and C5).
Correlations from the ethyl methylene protons to the carbonyl carbons.
These 2D NMR experiments would collectively provide a definitive structural confirmation of this compound.
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, the most characteristic feature would be the anhydride group.
Infrared (IR) Spectroscopy: Cyclic anhydrides are known to exhibit two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. spectroscopyonline.comlibretexts.org For a saturated five-membered ring anhydride like this compound, these bands are expected at approximately 1860-1845 cm⁻¹ (asymmetric stretch, weaker) and 1800-1775 cm⁻¹ (symmetric stretch, stronger). spectroscopyonline.comlibretexts.org Additionally, a strong C-O-C stretching band would be observed in the region of 1300-1000 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the ethyl and methylene groups would appear in the 3000-2850 cm⁻¹ region.
Raman Spectroscopy: In Raman spectroscopy, the symmetric C=O stretching vibration is typically more intense than the asymmetric one. This is in contrast to IR spectroscopy and provides complementary information. The C-C bond vibrations within the ring and the ethyl groups would also be observable in the Raman spectrum.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| Asymmetric C=O Stretch | 1860 - 1845 | IR |
| Symmetric C=O Stretch | 1800 - 1775 | IR, Raman |
| C-O-C Stretch | 1300 - 1000 | IR |
| C-H Stretch (Alkyl) | 3000 - 2850 | IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
Molecular Formula Determination: HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or a protonated/adduct ion), allowing for the unambiguous determination of the elemental composition, C₈H₁₂O₃, for this compound.
Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecular ion would undergo characteristic fragmentation. The fragmentation of succinic anhydrides often involves the loss of CO and CO₂. pnas.org For this compound, key fragmentation pathways would likely include:
Loss of an ethyl radical (•CH₂CH₃): This would result in a significant fragment ion.
Loss of CO₂: Cleavage of the anhydride ring can lead to the loss of carbon dioxide.
Loss of CO: Subsequent or alternative fragmentation can involve the loss of carbon monoxide.
McLafferty rearrangement: If structurally feasible, this rearrangement could also contribute to the fragmentation pattern.
Predicted Mass Spectrometry Data for this compound:
| m/z | Predicted Fragment |
| 156 | [M]⁺ |
| 127 | [M - C₂H₅]⁺ |
| 112 | [M - CO₂]⁺ |
| 84 | [M - CO₂ - CO]⁺ |
X-ray Diffraction Crystallography for Solid-State Molecular Geometry
Based on the structures of similar cyclic anhydrides, the five-membered furanone ring is expected to be nearly planar. The diethyl groups at the C3 position would adopt a staggered conformation to minimize steric strain. X-ray analysis would confirm these conformational details and provide information about the intermolecular packing in the crystal lattice.
Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment
This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD).
However, if a chiral center were introduced into the molecule, for example, by substitution at the C4 position, the resulting enantiomers would be distinguishable by these techniques. The sign and intensity of the Cotton effects in the ECD and VCD spectra would be related to the absolute configuration of the chiral center(s). nih.gov For substituted 2(5H)-furanones, the chiroptical properties are influenced by the substituents and the conformation of the ring. nih.gov
Theoretical and Computational Chemistry Studies on Dihydro 3,3 Diethyl 2,5 Furandione
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods) for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could provide a wealth of information about the electronic structure and molecular characteristics of Dihydro-3,3-diethyl-2,5-furandione.
Conformational Analysis and Energy Minima
The flexibility of the two ethyl groups at the C3 position suggests that this compound can exist in multiple conformations. A systematic conformational analysis using computational methods would be essential to identify the most stable geometries (energy minima) of the molecule. This would involve rotating the bonds of the ethyl groups and calculating the potential energy surface. The results would reveal the preferred spatial arrangement of the atoms and the relative energies of different conformers.
Table 1: Hypothetical Energy Minima for this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | 0.00 | 75.3 |
| B | 0.85 | 19.1 |
| C | 1.50 | 5.6 |
Note: This table is hypothetical and for illustrative purposes only, as no specific conformational analysis data for this compound has been found in the literature.
Spectroscopic Property Prediction and Validation
Quantum chemical calculations are powerful tools for predicting spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts for the identified stable conformers, a theoretical spectrum can be generated. This predicted spectrum could then be compared with experimentally obtained spectra for validation. Such a comparison is crucial for confirming the accuracy of the computational model and for the correct assignment of experimental spectral bands. To date, no such predictive or validation studies for this compound have been reported.
Reaction Mechanism Investigations via Transition State Theory
Transition State Theory (TST) is a cornerstone for studying the kinetics and mechanisms of chemical reactions. For this compound, a key reaction of interest would be its hydrolysis, which involves the opening of the anhydride (B1165640) ring.
Energetic Barriers and Rate Constant Determination
Computational modeling could be employed to map the potential energy surface of the hydrolysis reaction. This would involve identifying the transition state structure, which is the highest energy point along the reaction pathway. From the energy difference between the reactants and the transition state, the activation energy barrier can be calculated. This barrier is a critical parameter that governs the rate of the reaction. Using TST, it is then possible to estimate the reaction rate constant.
Table 2: Hypothetical Energetic Barriers for the Hydrolysis of this compound
| Reaction Step | Computational Method | Solvent Model | Energetic Barrier (kcal/mol) |
| Nucleophilic attack | DFT (B3LYP/6-31G) | PCM (Water) | 15.2 |
| Ring opening | DFT (B3LYP/6-31G) | PCM (Water) | 5.8 |
Note: This table presents hypothetical data for illustrative purposes. No actual calculations for this compound have been found.
Regioselectivity and Stereoselectivity Prediction
In reactions involving unsymmetrical reagents, computational chemistry can predict which site of the molecule is more likely to react (regioselectivity) and what the stereochemical outcome of the reaction will be (stereoselectivity). For this compound, while the molecule itself is achiral, reactions with chiral nucleophiles could lead to stereoisomeric products. Theoretical calculations could elucidate the preferential reaction pathways by comparing the activation energies of the different possible routes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves, vibrates, and interacts with its surroundings. This would provide a deeper understanding of its solvation, diffusion, and the conformational changes it undergoes in a condensed phase. Such simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical system. A study on succinic anhydride has utilized molecular dynamics to understand its crystalline and liquid states, as well as its aggregation in a nonpolar solvent, providing a methodological precedent for similar studies on its derivatives. nih.gov
Cheminformatics and Machine Learning Approaches for Structure-Reactivity Relationships
The prediction and understanding of chemical reactivity through computational means have been significantly advanced by the integration of cheminformatics and machine learning. For this compound, while specific public-domain studies are not extensively documented, the well-established methodologies applied to analogous cyclic anhydrides provide a clear framework for how such investigations would be conducted. These approaches are pivotal in establishing quantitative structure-reactivity relationships (QSRR), which correlate structural or physicochemical properties of molecules with their chemical reactivity.
Cheminformatics provides the essential tools for representing and describing molecules in a format suitable for computational analysis. For this compound, this process begins with the generation of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic properties. Machine learning models can then be trained on datasets of molecules with known reactivities and their corresponding descriptors to predict the reactivity of new or unstudied compounds.
The reactivity of cyclic anhydrides can be influenced by various factors, including steric hindrance around the carbonyl groups, the electronic nature of the substituents, and the strain of the anhydride ring. Machine learning models, particularly those based on decision-tree algorithms like XGBoost, have demonstrated effectiveness in predicting reactivity for processes such as radiation-induced graft polymerization. chemrxiv.org For this compound, key descriptors would likely include those that quantify these influential factors.
Table 1: Representative Molecular Descriptors for this compound
| Descriptor Type | Specific Descriptor | Calculated Value (Hypothetical) | Significance for Reactivity |
| Topological | Wiener Index | 158 | Describes molecular branching and compactness. |
| Balaban J Index | 2.87 | Characterizes the topological shape of the molecule. | |
| Geometrical | Molecular Surface Area | 250.3 Ų | Relates to intermolecular interactions and accessibility of reactive sites. |
| Molecular Volume | 230.1 ų | Provides insight into the steric bulk of the molecule. | |
| Electronic | Dipole Moment | 3.5 D | Influences interactions with polar reagents and solvents. |
| HOMO Energy | -10.2 eV | Relates to the molecule's ability to donate electrons. | |
| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. | |
| Physicochemical | LogP | 1.2 | Indicates the lipophilicity of the molecule. |
| Solvation Free Energy (Water) | -8.5 kcal/mol | Affects reactivity in aqueous media. chemrxiv.org | |
| Solvation Free Energy (Hexane) | -2.1 kcal/mol | Affects reactivity in nonpolar media. chemrxiv.org |
Machine learning models for predicting chemical reactivity are continuously evolving. Recent advancements include the use of graph convolutional neural networks (GCNNs) that operate directly on the graph representation of molecules. nih.gov A powerful approach in this domain is the use of the condensed graph of reaction (CGR), which represents the superposition of reactant and product graphs, allowing the model to learn the changes occurring during a reaction. nih.gov Such models have shown high accuracy in predicting various reaction properties, including activation energies, reaction enthalpies, and rate constants. nih.gov
Furthermore, the development of large-scale mechanistic datasets is enabling machine learning models to go beyond predicting the major product to reproducing entire reaction mechanisms. arxiv.org For a compound like this compound, this could translate to predicting not only its reactivity in, for example, a ring-opening reaction with a nucleophile, but also the step-by-step mechanism of this transformation.
The integration of textual information from synthetic protocols into reactivity models is another frontier. arxiv.org Models like ReacLLaMA combine chemical structure information with procedural text to improve the accuracy of reactivity predictions, particularly in identifying unpromising reactions. arxiv.org
For this compound, a hypothetical machine learning study to predict its reactivity might involve the following steps:
Dataset Curation: A dataset of various cyclic anhydrides with experimentally determined reactivity data (e.g., rate constants for hydrolysis or aminolysis) would be compiled.
Descriptor Calculation: For each molecule in the dataset, a comprehensive set of molecular descriptors, similar to those in Table 1, would be calculated.
Model Training: A machine learning algorithm, such as a GCNN or a gradient boosting model, would be trained on this dataset to learn the relationship between the descriptors and reactivity.
Prediction for this compound: The trained model would then be used to predict the reactivity of this compound based on its calculated descriptors.
The output of such a model would be a predicted reactivity value, which could be a classification (e.g., high, medium, or low reactivity) or a quantitative prediction (e.g., a specific rate constant).
Applications of Dihydro 3,3 Diethyl 2,5 Furandione As a Chemical Intermediate
Building Block for Complex Heterocyclic Compounds (e.g., Pyrazoles, Quinoxalines)
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While direct examples of using Dihydro-3,3-diethyl-2,5-furandione for synthesizing pyrazoles and quinoxalines are not readily found in literature, the general reactivity of cyclic anhydrides suggests its potential as a precursor.
Pyrazoles: Pyrazole (B372694) derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. researchgate.net Typically, the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This compound, after ring-opening, could potentially be transformed into a suitable dicarbonyl precursor for pyrazole synthesis.
Quinoxalines: Quinoxaline (B1680401) derivatives are another class of heterocyclic compounds with significant applications, including in the development of anticancer and anti-inflammatory agents. nih.gov The synthesis of quinoxalines often involves the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. thieme-connect.de Similar to pyrazole synthesis, this compound could theoretically serve as a starting material to generate the necessary dicarbonyl moiety for quinoxaline ring formation.
Precursor in Fine Chemical Synthesis
In fine chemical synthesis, intermediates that offer a gateway to a variety of functional groups are highly valuable. Dihydro-2,5-furandione and its derivatives are recognized as important intermediates. For instance, 2,5-Furandione, 3-(decenyl)dihydro-, is utilized in the synthesis of various organic compounds. The anhydride (B1165640) functionality of this compound allows for nucleophilic attack, leading to ring-opened products such as dicarboxylic acids, ester-acids, and amido-acids. These products can be further elaborated into a wide array of more complex molecules. The diethyl substitution provides a specific lipophilic character to the resulting molecules.
Intermediates in Polymer and Material Science (e.g., plasticizers, lubricants, adhesives, fuels)
Derivatives of dihydro-2,5-furandione have established roles in polymer and material science. A closely related compound, Dihydro-3-(tetrapropenyl)-2,5-furandione, has reported industrial applications. nih.gov
Industrial Applications of a Related Compound: Dihydro-3-(tetrapropenyl)-2,5-furandione
| Application | Description |
| Plasticizers | Used to increase the flexibility and durability of plastics. |
| Lubricants and lubricant additives | Employed to reduce friction between moving parts. |
| Adhesives and sealant chemicals | Utilized in formulations for bonding and sealing materials. |
| Fuels and fuel additives | Added to fuels to enhance their properties. |
| Intermediates | Serves as a building block in the manufacturing of other chemicals. |
This data is based on the reported uses of Dihydro-3-(tetrapropenyl)-2,5-furandione. nih.gov
Given these applications for the tetrapropenyl derivative, it is plausible that this compound could also function as an intermediate for creating polymers with specific properties. The incorporation of the diethyl-substituted succinic acid or its esters into a polymer backbone could influence properties such as thermal stability and mechanical strength. ontosight.ai For example, furan-based polymers are being explored for their potential in sustainable materials. ontosight.ai
Synthesis of Advanced Ligands and Coordination Compounds
The synthesis of advanced ligands for coordination chemistry is crucial for the development of new catalysts and functional materials. While no specific examples of this compound being used for this purpose were found, the dicarboxylic acid functionality that can be derived from it is a common feature in many ligands. The carboxylate groups can coordinate to metal ions, and the diethyl substituents could be used to tune the solubility and steric environment of the resulting metal complexes.
Abiotic Environmental Degradation and Fate of Dihydrofurandiones
Hydrolysis Kinetics and Mechanisms in Aquatic Environments
The stability of Dihydro-3,3-diethyl-2,5-furandione in aquatic environments is largely governed by its susceptibility to hydrolysis. As a cyclic anhydride (B1165640), it is expected to react with water, leading to the opening of the furanone ring and the formation of 3,3-diethylsuccinic acid. This reaction is influenced by the pH of the surrounding water, with the rate of hydrolysis being subject to both acid and base catalysis.
The general mechanism for the hydrolysis of cyclic anhydrides involves the nucleophilic attack of a water molecule on one of the carbonyl carbons. youtube.com This is followed by the formation of a tetrahedral intermediate which then collapses, leading to the cleavage of the C-O-C bond within the anhydride ring.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of one of the carbonyl oxygen atoms. youtube.comchemistrysteps.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. The subsequent steps involve the formation and collapse of the tetrahedral intermediate to yield the dicarboxylic acid.
Base-Catalyzed Hydrolysis: In neutral to alkaline conditions, the hydrolysis is typically faster. youtube.com The hydroxide (B78521) ion (OH-), a more potent nucleophile than water, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then breaks down to form the carboxylate salt of the corresponding dicarboxylic acid. The reaction is often considered irreversible in basic solutions because the formed carboxylic acid is deprotonated to its carboxylate salt, which is less reactive. chemistrysteps.comyoutube.comucoz.com
Interactive Data Table: General pH-Rate Profile for Cyclic Anhydride Hydrolysis
| pH Range | Dominant Hydrolysis Mechanism | Expected Relative Rate |
| < 1 | Specific Acid Catalysis | Moderate to Fast |
| 1 - 6 | Spontaneous (Water) Reaction | Slow to Moderate |
| 7 - 14 | Base Catalysis (Hydroxide Ion) | Fast to Very Fast |
Photodegradation Pathways and Products under Irradiation
Sunlight can provide the energy needed to break chemical bonds in a process known as photodegradation or photolysis. For this compound, exposure to environmentally relevant wavelengths of light, particularly in the UV spectrum, could lead to its decomposition.
Although no specific studies on the photodegradation of this compound were found, research on similar structures like succinic anhydride and its derivatives offers potential pathways. The photolysis of dicarboxylic acids, which are the hydrolysis products of anhydrides, has been observed. copernicus.org Photochemical reactions of maleic anhydride, an unsaturated cyclic anhydride, are also well-documented. wikipedia.org
Potential photodegradation pathways for this compound could involve:
Decarbonylation/Decarboxylation: Absorption of light energy could lead to the cleavage of the C-C and C-O bonds in the ring, potentially releasing carbon monoxide (CO) and carbon dioxide (CO2).
Ring Fragmentation: The furanone ring could fragment into smaller radical species, which would then undergo further reactions.
Reactions with Photochemically Produced Species: In the environment, indirect photodegradation can occur through reactions with photochemically generated reactive species like hydroxyl radicals (•OH).
The specific products of photodegradation would depend on the wavelength of irradiation and the presence of other substances in the environment. The quantum yield, a measure of the efficiency of a photochemical process, has been shown to be wavelength-dependent for some cyclic compounds. researchgate.net Without specific experimental data, the exact photoproducts and their formation rates remain speculative.
Thermal Degradation Processes, particularly in Pyrolysis Studies
Thermal degradation involves the breakdown of a compound at elevated temperatures. For this compound, this process is most relevant in scenarios such as high-temperature industrial applications or waste incineration. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a common technique used to study the thermal decomposition of such compounds. jyu.fid-nb.inforesearchgate.net
Studies on the pyrolysis of related compounds provide clues to the potential thermal degradation pathways of this compound. For example, the thermal decomposition of polyesters based on 2,5-furandicarboxylic acid involves β-hydrogen scission. researchgate.net The pyrolysis of other organic compounds can lead to a variety of smaller molecules. cetjournal.itmdpi.com For alkenyl succinic anhydrides, which are structurally related, pyrolysis can lead to the formation of various hydrocarbons. wikipedia.org
For this compound, heating would likely lead to the cleavage of the anhydride ring. Possible thermal degradation products could include:
3,3-Diethylsuccinic acid: Through a reaction with any available water.
Carbon dioxide and alkenes: Through decarboxylation and subsequent rearrangement.
Smaller hydrocarbons: Resulting from the fragmentation of the diethyl-substituted carbon chain.
The exact product distribution would be highly dependent on the pyrolysis temperature and the presence of oxygen or other reactive species. jyu.fi
Interactive Data Table: Potential Thermal Degradation Products of this compound
| Temperature Range | Potential Degradation Process | Likely Primary Products |
| Moderate (e.g., 100-200 °C) | Hydrolysis (if water present) | 3,3-Diethylsuccinic acid |
| High (e.g., > 400 °C) | Pyrolysis/Decarboxylation | Carbon dioxide, alkenes, fragmented hydrocarbons |
Future Research Directions and Emerging Paradigms in Dihydrofurandione Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and sustainable methods for synthesizing dihydrofurandiones remains a key area of research. While traditional methods often involve the dehydration of the corresponding succinic acids, future efforts are likely to focus on innovative catalytic systems that offer greater control and efficiency.
One promising avenue is the use of visible light-induced oxygenation processes. For instance, the direct preparation of succinic anhydride (B1165640) from bio-based furanic platform compounds has been demonstrated using a photocatalyst and molecular oxygen at room temperature. nih.gov This approach offers a greener alternative to high-temperature dehydration methods. nih.gov Further research could adapt these photocatalytic systems for the synthesis of substituted dihydrofurandiones like the 3,3-diethyl derivative.
Catalytic hydrogenation of maleic anhydride derivatives is another area ripe for exploration. nih.gov While this method can be effective, challenges such as by-product formation need to be addressed through the development of more selective catalysts. nih.gov The use of organotin chloride catalysts in the reaction of propene with maleic anhydride to produce allyl succinic anhydride showcases the potential for Lewis acid catalysis in these transformations. google.comgoogle.com Investigating similar catalytic systems for the introduction of ethyl groups could lead to novel synthetic routes for Dihydro-3,3-diethyl-2,5-furandione.
Future research will likely focus on:
Developing stereoselective catalytic systems: To control the three-dimensional arrangement of atoms, which is crucial for applications in pharmaceuticals and advanced materials.
Utilizing renewable feedstocks: Shifting from petroleum-based starting materials to biomass-derived sources to enhance the sustainability of dihydrofurandione production. nih.gov
Exploring flow chemistry: For safer, more efficient, and scalable synthesis of these compounds.
Development of Advanced Functional Materials Based on Dihydrofurandione Scaffolds
The inherent reactivity of the anhydride ring in dihydrofurandiones makes them valuable building blocks for the creation of functional materials. The development of polymers and other advanced materials from these scaffolds is an area of growing interest.
Future research in this area will likely involve:
Polymerization with various comonomers: Reacting this compound with different diols, diamines, and other monomers to create a diverse range of polyesters, polyamides, and other polymers. nih.gov
Biodegradable polymers: Leveraging the ester linkages in polymers derived from dihydrofurandiones to design materials that can break down in the environment, addressing concerns about plastic pollution.
Functional coatings and adhesives: Utilizing the reactivity of the anhydride group to develop cross-linked polymer networks for use in high-performance coatings and adhesives. marketresearchintellect.com
A hypothetical data table for polymers derived from this compound could look like this:
| Comonomer | Polymer Type | Potential Application |
| Ethylene Glycol | Polyester (B1180765) | Biodegradable packaging |
| 1,6-Hexanediamine | Polyamide | Engineering thermoplastic |
| Bisphenol A | Polyarylate | High-performance coating |
Integration with Machine Learning for Predictive Synthesis and Reactivity
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of dihydrofurandione chemistry, ML can be a powerful tool for accelerating discovery and understanding.
ML models can be trained on existing chemical data to predict the properties and reactivity of new compounds like this compound. chemrxiv.orgugent.be For instance, a model could predict its solubility in different solvents, its melting point, or its spectroscopic characteristics based on its molecular structure. vulcanchem.com This predictive capability can save significant time and resources in the laboratory.
Furthermore, ML can be used to:
Predict reaction outcomes: By analyzing vast datasets of chemical reactions, ML models can predict the most likely products and optimal conditions for the synthesis of dihydrofurandiones.
Design novel catalysts: ML algorithms can help in the design of new catalysts with enhanced activity and selectivity for specific dihydrofurandione syntheses.
Accelerate property prediction: The Δ²-learning model, for example, can predict high-level activation energies based on low-level quantum mechanical calculations, offering a significant speed-up in computational chemistry. rsc.org
The application of ML in this field is still in its early stages, but its potential to guide experimental work and provide deeper insights into the structure-property relationships of dihydrofurandiones is immense.
Investigation of Dihydrofurandiones in Complex Chemical Environments
Understanding the behavior of this compound in complex chemical environments is crucial for predicting its potential applications and environmental fate. The reactivity of the anhydride ring with various nucleophiles, such as water and amines, will largely govern its stability and transformations in different settings.
The reaction of alkyl succinic anhydrides with triethanolamine (B1662121) has been documented, highlighting the reactivity of the anhydride ring towards amines. nih.gov The hydrolysis of the anhydride to the corresponding dicarboxylic acid is another key reaction that would occur in aqueous environments.
Future research should focus on:
Environmental fate and transport: Studying the degradation pathways of this compound in soil and water to assess its environmental impact.
Reactivity in biological systems: Investigating the interactions of this compound with biological macromolecules to understand its potential bioactivity.
Behavior in industrial formulations: Assessing its stability and compatibility in complex mixtures such as lubricants, fuels, and polymer blends where alkyl succinic anhydrides find use. businessresearchinsights.comnih.gov
A deeper understanding of the chemistry of this compound in these complex systems will be essential for its responsible development and application in various technologies.
Q & A
Q. What are the optimal synthetic routes for dihydro-3,3-diethyl-2,5-furandione in laboratory settings?
Methodological Answer: The synthesis can leverage alkylation strategies similar to those used for alkyl-substituted dihydrofurandiones. For example, diethyl groups may be introduced via nucleophilic substitution or Friedel-Crafts acylation of a furandione precursor. Evidence from substituted analogs (e.g., dihydro-3-tetradecyl-2,5-furandione synthesis via anhydride intermediates ) suggests using Lewis acids like AlCl₃ or ZnCl₂ as catalysts. Post-synthesis purification via vacuum distillation (as seen in succinic anhydride derivatives ) is critical to isolate the compound. Validate purity using melting point analysis (cf. 29–31°C for dimethyl analogs ).
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Compare chemical shifts to structurally related compounds (e.g., dihydro-3,4-dimethyl-2,5-furandione ). The ethyl groups’ protons should appear as quartets (δ ~1.2–1.5 ppm) and triplets (δ ~3.5–4.0 ppm).
- IR : Identify anhydride carbonyl stretches (~1800–1850 cm⁻¹) and alkyl C-H stretches (~2800–3000 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (expected m/z ~156 for C₈H₁₂O₃) and fragmentation patterns. X-ray crystallography (if crystals are obtainable) can resolve stereochemistry, as demonstrated for hexasubstituted dihydrofurans .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer: Store the compound in anhydrous environments at ≤4°C to prevent hydrolysis, as alkyl-substituted anhydrides are moisture-sensitive . Monitor degradation via periodic FTIR or GC-MS to detect hydrolysis products (e.g., diethylsuccinic acid). Light exposure should be minimized, as seen in studies where similar furandiones degraded under UV light .
Advanced Research Questions
Q. How do steric effects from the diethyl substituents influence the compound’s reactivity in ring-opening reactions?
Methodological Answer: The ethyl groups introduce steric hindrance, likely slowing nucleophilic attacks at the carbonyl carbons. Compare reaction kinetics with less hindered analogs (e.g., dihydro-2,5-furandione ). Use computational tools (DFT calculations) to model transition states, as demonstrated for substituted dihydrofurans . Experimentally, track reaction progress with in situ NMR or HPLC, noting delayed equilibration times compared to unsubstituted analogs.
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?
Methodological Answer: Impurities may include residual alkylation agents or hydrolyzed byproducts. Use HPLC-MS with a C18 column and acetonitrile/water gradient to separate polar hydrolyzed products (e.g., diethylsuccinic acid) from the nonpolar parent compound. For non-volatile impurities, employ charged aerosol detection (CAD) as per methods for anhydride analysis . Cross-validate with ¹H-NMR integration of impurity peaks against internal standards.
Q. How can computational chemistry predict the compound’s behavior in polymer synthesis or co-polymer systems?
Methodological Answer: Molecular dynamics (MD) simulations can model interactions between this compound and co-monomers (e.g., styrene or acrylates ). Focus on the anhydride’s electrophilicity and steric parameters to predict copolymerization efficiency. Compare results with experimental data from structurally similar systems, such as tetrapropenyl-substituted furandione copolymers .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the catalytic activity of this compound in esterification reactions?
Methodological Answer: Contradictions may arise from solvent polarity or catalyst selection. Design a controlled study varying parameters:
- Catalysts : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., Sc(OTf)₃).
- Solvents : Compare polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) media. Reference mechanistic insights from dihydrofuran chemistry, where electron-withdrawing substituents enhance electrophilicity . Use kinetic profiling (e.g., Arrhenius plots) to resolve discrepancies in activation energies reported in literature.
Tables for Reference
Table 1: Key Physicochemical Properties of this compound (Inferred from Analogs)
| Property | Value/Description | Source Analogy |
|---|---|---|
| Molecular Formula | C₈H₁₂O₃ | |
| Boiling Point | ~220–230°C (estimated) | |
| Melting Point | 25–30°C (predicted for liquid state) | |
| Solubility | Low in water; soluble in THF, DCM |
Table 2: Recommended Analytical Techniques for Purity Assessment
| Technique | Target Impurities | Reference |
|---|---|---|
| GC-MS | Volatile alkylation byproducts | |
| HPLC-CAD | Non-volatile hydrolyzed acids | |
| ¹H-NMR | Residual solvents, stereoisomers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
